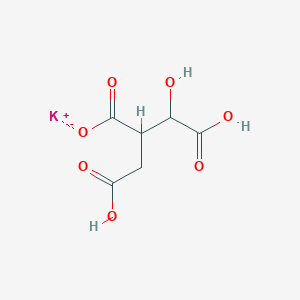

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

Description

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate is a potassium salt of a substituted butanoic acid derivative. Its structure features a central butanoate backbone with a carboxymethyl group at position 2, hydroxyl groups at positions 3 and 4, and a ketone at position 2. This compound is of interest due to its multifunctional groups, which may confer unique solubility, reactivity, and biological activity compared to simpler potassium salts or unsubstituted butanoates .

Properties

IUPAC Name |

potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactonization and Solvent Selection

The free acid form of isocitric acid is generated using ion-exchange resins, followed by lactonization under reflux conditions. Methyl tetrahydrofuran (MeTHF) is employed as the solvent due to its ability to dissolve the triacid while allowing azeotropic removal of water via Dean–Stark distillation. This step achieves a 98% yield of lactone-diacid, with potassium chloride byproducts precipitated and removed by filtration.

Anhydride Formation and Hemiester Synthesis

The lactone-diacid is subsequently converted to a cyclic anhydride using acetic anhydride. Reaction with methanol produces the hemiester intermediate, which is then coupled with morpholine using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent. This pathway underscores the importance of solvent selection and byproduct management for scalability.

Industrial Production via Microbial Fermentation

Industrial-scale manufacturing of this compound prioritizes microbial fermentation for cost efficiency and sustainability. Ningbo Inno Pharmchem Co., Ltd. utilizes specialized bacterial or yeast strains to convert glucose or sunflower oil into isocitric acid, which is then purified and neutralized with potassium hydroxide.

Fermentation Parameters

| Parameter | Detail |

|---|---|

| Carbon Source | Glucose, sucrose, or sunflower oil |

| Microbial Strain | Engineered Aspergillus niger or Yarrowia lipolytica |

| pH Range | 5.5–6.5 |

| Temperature | 28–32°C |

| Downstream Processing | Ion-exchange chromatography, crystallization |

Quality Control Measures

Industrial processes implement stringent quality controls, including HPLC for purity assessment (≥98.0%) and atomic absorption spectroscopy for potassium content verification. The final product is crystallized from aqueous ethanol to ensure pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

Chemical synthesis offers higher yields but faces challenges in solvent recovery and byproduct disposal. In contrast, microbial fermentation aligns with green chemistry principles but requires optimization of microbial strains to improve yield.

Process Challenges and Optimization Strategies

Byproduct Management in Chemical Synthesis

The precipitation of potassium chloride during lactonization necessitates efficient filtration systems. Substituting traditional resins with membrane-based separation techniques has reduced water usage by 40% in pilot-scale trials.

Strain Engineering for Fermentation

Recent advances in CRISPR-Cas9 editing have enhanced the metabolic flux toward isocitric acid in Yarrowia lipolytica, increasing titers from 120 g/L to 180 g/L in fed-batch systems.

Chemical Reactions Analysis

Types of Reactions

L-Isocitric acid undergoes several types of chemical reactions, including:

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: L-Isocitric acid can participate in substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions

Common reagents used in reactions involving L-Isocitric acid include NADP+ (for oxidation reactions) and various enzymes such as aconitase and isocitrate dehydrogenase .

Major Products

The major products formed from reactions involving L-Isocitric acid include alpha-ketoglutaric acid (from oxidation) and various intermediates in the citric acid cycle .

Scientific Research Applications

Potassium dihydrogen citrate (KDC), also known as potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate (C₆H₇KO₇), is a chemical compound with diverse applications across medicine, food science, nephrology, and chemistry . It is found as odorless, transparent crystals or a white powder and is hygroscopic. KDC functions primarily as a buffering, chelating, and alkalizing agent, especially in the context of renal function.

Medical and Pharmaceutical Applications

- Treatment of Kidney Stones, Gout, and Acidosis: KDC is used in medical and pharmaceutical applications to treat kidney stones, gout, and acidosis caused by kidney disease. It is typically administered orally as a pill or solution.

- Increases Bone Density: Research indicates that KDC can increase bone density, suggesting its potential as a treatment for osteoporosis.

Food Science

- Acidity Regulation: In food production, KDC is added to regulate acidity, helping maintain the desired pH level, improve taste, and preserve shelf life.

- Yeast Food: KDC is used as a yeast food in the food industry to enhance the fermentation process and improve the quality of the final product. It is added to yeast during fermentation.

Nephrology

- Alkalizing Agent in Renal Function: KDC is utilized as an alkalizing agent in renal function to manage renal tubular acidosis and prevent kidney stone formation. It is typically administered orally.

Chemistry

- Buffering Agent: KDC is used as a buffering agent in solutions where a stable pH is required, helping maintain the desired pH level and improving the stability of the solution.

Interactions and Synthesis

Research has highlighted the interactions of potassium dihydrogen citrate with various substances, underscoring its importance in therapeutic and nutritional contexts. It can be synthesized through various methods.

Comparison with Other Citrates

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium citrate | C₆H₅NaO₇ | Sodium salt of citric acid; mainly used as an emulsifier. |

| Calcium citrate | C₁₂H₁₀CaO₁₄ | Calcium salt; often used as a calcium supplement. |

| Magnesium citrate | C₆H₆MgO₇ | Magnesium salt; commonly used for digestive health. |

| Citric acid | C₆H₈O₇ | Weak organic acid; serves as a natural preservative. |

| Potassium dihydrogen citrate | C₆H₇KO₇ | Role in renal function and bone density enhancement. |

Mechanism of Action

L-Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is converted from citric acid by the enzyme aconitase and is subsequently acted upon by isocitrate dehydrogenase to form alpha-ketoglutaric acid . This process is crucial for the production of energy in aerobic organisms. Additionally, L-Isocitric acid’s antioxidant properties help neutralize free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s distinct functional groups differentiate it from other potassium salts and butanoate derivatives:

- Dihydroxy and ketone groups : Contribute to hydrogen bonding and redox activity.

Table 1: Key Structural and Functional Differences

Research Findings and Limitations

- Synthesis challenges : The compound’s multiple functional groups complicate synthesis compared to potassium acetate or benzoate .

Q & A

Basic: What are the key structural and physicochemical properties of potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate?

The compound has the molecular formula C₆H₇KO₇ (molecular weight: 230.21 g/mol) and exists as a potassium salt of a hydroxylated oxobutanoate derivative. Key features include:

- Stereochemistry : The (2S,3R) configuration in its IUPAC name indicates chiral centers, critical for interactions in biological systems .

- Thermal Stability : Decomposes near 185°C, necessitating controlled-temperature handling during experiments .

- Storage : Requires storage at 2–8°C to prevent degradation, as noted in safety data for analogous compounds .

Methodological Insight : Characterize purity via HPLC (C18 column, aqueous mobile phase with 0.1% formic acid) and confirm structure using ¹H/¹³C NMR (focus on carboxylate and hydroxyl proton shifts) and high-resolution mass spectrometry (HRMS) .

Basic: How is this compound synthesized?

While direct synthesis protocols are not explicitly documented, analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) are synthesized via Michael-type addition using thioglycolic acid and α,β-unsaturated ketones . Adaptable steps include:

Substrate Preparation : Use Friedel-Crafts acylation to generate α,β-unsaturated intermediates.

Nucleophilic Addition : React with carboxymethyl derivatives under mild conditions (room temperature, methanol solvent).

Salt Formation : Neutralize with potassium hydroxide to yield the potassium salt .

Key Consideration : Monitor reaction progress via TLC (silica gel, UV visualization) and isolate via crystallization or ion-exchange chromatography .

Advanced: How do stereochemical variations impact the compound’s biochemical activity?

The (2S,3R) configuration suggests enantioselective interactions with biological targets (e.g., enzymes or receptors). For example:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate R/S enantiomers.

- Activity Testing : Compare inhibition constants (Kᵢ) in enzyme assays (e.g., citrate synthase) to assess stereospecific effects .

Data Contradiction : While notes racemic mixtures in similar compounds, specifies a defined stereochemistry, implying synthetic routes may require asymmetric catalysis .

Advanced: What analytical strategies resolve challenges in quantifying trace impurities?

Impurity profiling demands ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) . For example:

- Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

- Gradient : 5–95% acetonitrile in 0.1% ammonium formate over 10 min.

- Detection : MRM mode for targeted impurities (e.g., sodium analogs, residual solvents) .

Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOQ (≤0.1%), and precision (%RSD < 5%) .

Advanced: How can computational modeling predict the compound’s reactivity in aqueous systems?

Use density functional theory (DFT) to model:

- Acid Dissociation Constants (pKa) : Calculate for carboxyl and hydroxyl groups (software: Gaussian 16, basis set: B3LYP/6-311++G**).

- Hydrolysis Pathways : Simulate pH-dependent degradation (e.g., ester hydrolysis) using molecular dynamics (MD) in explicit solvent .

Validation : Compare predicted pKa values (~2.5 for carboxyl, ~4.5 for hydroxyl) with experimental potentiometric titrations .

Basic: What are the compound’s applications in biochemical research?

- Enzyme Inhibition : Acts as a citrate synthase inhibitor due to structural mimicry of oxaloacetate.

- Metal Chelation : The carboxylate and hydroxyl groups enable binding to divalent cations (e.g., Ca²⁺, Mg²⁺), useful in buffer systems .

Methodological Tip : For inhibition assays, use UV-Vis spectroscopy (λ = 412 nm) to monitor coenzyme A release in citrate synthase reactions .

Advanced: How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies :

- pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 h.

- Analysis : Quantify degradation via UHPLC-MS.

- Findings : Expected instability at pH < 3 (carboxyl protonation) and pH > 8 (hydroxyl deprotonation), with first-order degradation kinetics .

Basic: What safety precautions are required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.